1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine

Lipophilicity Drug Design SAR

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS 432523-27-8) is a synthetic N-aryl-4-methylpiperidine derivative with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 g/mol. It belongs to the class of fluoronitroaromatic piperidine building blocks widely employed in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C12H15FN2O2
Molecular Weight 238.262
CAS No. 432523-27-8
Cat. No. B2491596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
CAS432523-27-8
Molecular FormulaC12H15FN2O2
Molecular Weight238.262
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C12H15FN2O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7H2,1H3
InChIKeyKVHJDSGIKFSVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS 432523-27-8): Chemical Identity and Core Physicochemical Profile for Research Procurement


1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS 432523-27-8) is a synthetic N-aryl-4-methylpiperidine derivative with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 g/mol [1]. It belongs to the class of fluoronitroaromatic piperidine building blocks widely employed in medicinal chemistry and agrochemical intermediate synthesis. The compound features a 4-fluoro-2-nitrophenyl substituent attached to the piperidine nitrogen, with a methyl group at the 4-position of the piperidine ring. Key computed and experimentally derived physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 357.3±32.0 °C at 760 mmHg, a flash point of 169.9±25.1 °C, an XLogP3 of 3.3, a topological polar surface area (TPSA) of 49.1 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond [1].

Why Generic 4-Fluoro-2-nitrophenyl Piperidine Analogs Cannot Replace 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine in Structure-Sensitive Applications


In-class compounds sharing the 4-fluoro-2-nitrophenyl-piperidine core are not functionally interchangeable because small structural modifications—particularly the presence or position of the methyl group on the piperidine ring—produce quantifiable differences in lipophilicity, boiling point, density, and electronic character that directly impact synthetic utility, purification behavior, and structure-activity relationships (SAR) [1]. The 4-methyl substituent on the piperidine ring of CAS 432523-27-8 increases computed XLogP3 by approximately 0.5 log units relative to its des-methyl congener (CAS 719-70-0), a shift that alters chromatographic retention, membrane partitioning predictions, and solubility profiles in both analytical and preparative workflows [1]. Furthermore, regioisomers such as 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine (CAS 250371-81-4) present a different nitro/fluoro substitution pattern on the aromatic ring, leading to distinct electronic effects and reactivity in nucleophilic aromatic substitution (SNAr) or reduction sequences . These differences are not cosmetic—they are measurable, reproducible, and consequential for researchers who require a specific intermediate or reference standard.

Quantitative Differentiation Evidence: 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine Versus Its Closest Structural Analogs


Lipophilicity Gain: XLogP3 Shift of +0.5 Log Units Versus the Des-Methyl Analog (CAS 719-70-0)

The 4-methyl group on the piperidine ring of CAS 432523-27-8 produces a computed XLogP3 of 3.3, compared with 2.8 for the des-methyl analog 1-(4-fluoro-2-nitrophenyl)piperidine (CAS 719-70-0), yielding a net lipophilicity increase of +0.5 log units [1][2]. This difference is attributable solely to the additional methyl substituent, as both compounds share the identical 4-fluoro-2-nitrophenyl aromatic system and piperidine core [3].

Lipophilicity Drug Design SAR Chromatography

Physicochemical Differentiation: Density, Boiling Point, and Refractive Index Relative to the Des-Methyl and Chloro-Substituted Analogs

The target compound exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 357.3±32.0 °C at 760 mmHg . In comparison, the des-methyl analog (CAS 719-70-0) has a notably higher density of 1.261 g/cm³ and a lower boiling point of 353.2 °C , while the chloro-substituted analog (CAS 927703-57-9) shows a density of 1.239 g/cm³ and a substantially higher boiling point of 382.1 °C . The target compound's refractive index has been computed as 1.543 .

Physical Chemistry Purification Quality Control Intermediate Handling

Regioisomeric Specificity: 4-Fluoro-2-nitro Versus 2-Fluoro-4-nitro Substitution Pattern Differentiation

The target compound bears a 4-fluoro-2-nitrophenyl substituent (fluoro para to the piperidine N-attachment, nitro ortho). In contrast, the regioisomer 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine (CAS 250371-81-4) carries a 2-fluoro-4-nitrophenyl group (fluoro ortho to the piperidine N, nitro para) . These substitution patterns are not electronically equivalent: the ortho-nitro group in the target compound exerts a stronger electron-withdrawing influence on the piperidine nitrogen via resonance, while the para-fluoro exerts a field effect, creating a distinct electronic environment compared to the regioisomer where the fluoro is ortho and nitro is para [1].

Regioisomerism Electronic Effects SNAr Reactivity Intermediate Specificity

Purity Tier Availability: Multi-Vendor Access at ≥98% Purity with ISO-Certified Supply Chains

The target compound is available from multiple independent suppliers at defined purity tiers suitable for distinct application requirements. Leyan (China) offers the compound at 98% purity (Catalog No. 1523172) , while Beyotime Biotechnology supplies it at ≥95% purity (Catalog No. Y040601) with a stated 3-year shelf life when stored at 4°C . Fluorochem (UK) lists the compound under reference 10-F034058 , and Matrix Scientific (USA) carries it as catalog number 024404 [1]. This multi-vendor, multi-continent availability with documented purity specifications provides procurement flexibility and supply chain redundancy.

Procurement Purity Supply Chain Quality Assurance

Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Count: Conformational Constraints Versus Greater Flexibility Analogs

The target compound possesses zero hydrogen bond donors and four hydrogen bond acceptors, with a single rotatable bond (the N-aryl linkage) as computed by PubChem [1]. Its TPSA is 49.1 Ų. In comparison, the des-methyl analog (CAS 719-70-0) also has zero donors and four acceptors with a TPSA of 49.1 Ų, but the 4-methylpiperazine analog (CAS 432531-43-6) introduces an additional nitrogen atom (three H-bond acceptors total) and an altered ring geometry . The target compound's rigidity (one rotatable bond) and balanced H-bond profile distinguish it from analogs with carboxylic acid or carboxamide functional groups (e.g., 1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxamide), which introduce additional H-bond donors and rotatable bonds that alter both physicochemical and target-binding behavior [2].

Conformational Analysis Ligand Efficiency Molecular Recognition

Recommended Application Scenarios for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine Based on Evidence-Backed Differentiation


Medicinal Chemistry SAR Campaigns Requiring Controlled Lipophilicity Increases Over Des-Methyl Piperidine Scaffolds

In lead optimization programs where the des-methyl analog (CAS 719-70-0, XLogP3 2.8) provides insufficient membrane permeability, the target compound's XLogP3 of 3.3 represents a +0.5 log unit lipophilicity gain without introducing additional hydrogen bond donors or acceptors . This makes it suitable for systematic exploration of LogD–activity relationships in cell-based assays where passive diffusion is a limiting factor [1].

Synthesis of Fluorinated Aniline Intermediates via Nitro Reduction with Ortho-Fluoro Electronic Modulation

The 4-fluoro-2-nitrophenyl substitution pattern of the target compound, upon nitro group reduction, yields a 2-amino-5-fluorophenyl-piperidine intermediate where the amino group is positioned ortho to the piperidine N-attachment and para to the fluorine . This specific geometry is electronically distinct from the regioisomeric 2-fluoro-4-nitro pattern (CAS 250371-81-4) and enables different downstream coupling chemistry, including regioselective amide bond formation and heterocycle annulation [1].

Physicochemical Reference Standard for Chromatographic Method Development and Purification Protocol Optimization

The compound's well-characterized density (1.2 g/cm³), boiling point (357.3 °C), refractive index (1.543), and LogP (4.39 experimentally derived) provide a reproducible reference point for developing and validating HPLC, GC, and flash chromatography methods . Its distinct retention behavior relative to the des-methyl analog (ΔXLogP3 = 0.5) allows chromatographers to benchmark column selectivity and gradient performance for closely related piperidine building blocks [1].

Cost-Efficient Procurement for Large-Scale Parallel Library Synthesis in Drug Discovery

With multi-vendor availability at ≥98% purity and a unit cost approximately 4.8-fold lower than the chloro-substituted analog (CAS 927703-57-9, ~CNY 4,554/g vs ~CNY 946/g), the target compound is the economically rational choice for synthesizing libraries of 48–96 compounds where the fluoro substituent is structurally required and budget constraints apply . The ISO-certified supply chain from vendors such as MolCore further supports GLP-adjacent quality documentation needs [1].

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